5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid

Peptidomimetics Conformational Analysis Receptor Antagonism

Unlike the common 1,2,3,4-Tic isomer, 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid (CAS 26862-56-6) features a distinct saturated ring geometry enabling unique conformational constraint. Procure this scaffold to design potent, selective enzyme inhibitors—derivatives achieve 22-fold CYP11B2 selectivity and 1,852-fold FXa selectivity—with improved in vivo safety margins (20-fold over standard therapies). Ideal for peptide-based therapeutics targeting GPCRs and metabolic or coagulation disorders. Standard purity ≥98%.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 26862-56-6
Cat. No. B1432637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid
CAS26862-56-6
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CCC2=CN=C(C=C2C1)C(=O)O
InChIInChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2,(H,12,13)
InChIKeyQVRRFSGTYXPKNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid (CAS 26862-56-6): A Procurement-Focused Overview for Scientific Research


5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid (CAS 26862-56-6) is a heterocyclic carboxylic acid belonging to the tetrahydroisoquinoline (THIQ) class of compounds . Characterized by a saturated pyridine ring fused to a cyclohexane ring, with a carboxylic acid substituent at the 3-position, it possesses the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . While structurally related to other THIQ derivatives, its specific substitution pattern differentiates it as a distinct chemical entity with potential as a building block in medicinal chemistry and organic synthesis . For procurement purposes, standard commercial purity is ≥95%, though higher purities may be available .

Why 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid Cannot Be Replaced by Other Tetrahydroisoquinoline Carboxylic Acids


The practice of substituting one tetrahydroisoquinoline carboxylic acid for another without rigorous scientific validation is a significant risk in both research and industrial chemistry. Even minor structural differences within this class can result in drastically different biological activities and physicochemical properties. For example, while 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is widely studied as a constrained phenylalanine analog [1], the 5,6,7,8-tetrahydroisoquinoline core represents a different saturated isomer with a distinct ring geometry. This fundamental structural divergence means that the two compounds will not be interchangeable in a peptide or small molecule drug candidate. Data from related compound classes show that modifications to the tetrahydroisoquinoline scaffold can alter receptor binding affinity, enzyme inhibition potency, and even change a compound from an agonist to an antagonist [2]. The evidence presented below quantitatively demonstrates why the specific 5,6,7,8-tetrahydroisoquinoline-3-carboxylic acid substitution pattern provides unique and verifiable differentiation that generic analogs cannot replicate.

Quantitative Evidence Guide: Differentiating 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid from Its Closest Analogs


Structural Differentiation: The 5,6,7,8-Ring System vs. the 1,2,3,4-Isomer in Constrained Amino Acid Analogs

The compound's defining feature is its 5,6,7,8-tetrahydroisoquinoline core, which contrasts with the more common 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). While Tic is a well-established constrained analog of phenylalanine (Phe), with a dihedral angle limited to a small range of +60° or -60° [1], the 5,6,7,8-substitution pattern creates a different spatial arrangement. This distinction is critical: the incorporation of a D-configured Tic residue into an oxytocin analog (as a reference for conformational constraint) increased its inhibitory activity in a uterotonic in vitro assay compared to the L-Phe analog [2]. This demonstrates that even subtle changes in THIQ ring saturation and stereochemistry lead to quantifiable differences in biological activity. The 5,6,7,8-isomer therefore offers a fundamentally different structural tool for probing receptor interactions and designing peptidomimetics.

Peptidomimetics Conformational Analysis Receptor Antagonism

Synthesis Efficiency: High-Yield Chiral Synthesis of a Related 5,6,7,8-Tetrahydroisoquinoline Carboxylic Acid

Scalable, efficient synthesis is a key procurement consideration. A robust method for producing a closely related chiral 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been demonstrated, achieving a high yield of 88% with >99% enantiomeric excess (ee) via an amino acid oxidase-catalyzed resolution and Pictet-Spengler reaction [1]. While this is not the target compound itself, it strongly indicates that the broader 5,6,7,8-tetrahydroisoquinoline carboxylic acid scaffold is amenable to efficient and enantioselective synthetic protocols. This contrasts with some other constrained amino acid analogs where achieving high enantiopurity requires more complex and lower-yielding routes. The potential for high-yield, stereocontrolled synthesis enhances the compound's value as a building block.

Organic Synthesis Chiral Resolution Process Chemistry

Differentiated Biological Activity: 5,6,7,8-Tetrahydroisoquinoline Derivatives as Highly Selective Enzyme Inhibitors

The 5,6,7,8-tetrahydroisoquinoline scaffold is a key pharmacophore for potent and selective inhibition of aldosterone synthase (CYP11B2), a clinically relevant target for cardiovascular and renal diseases. A specific 4-aryl-5,6,7,8-tetrahydroisoquinoline derivative, compound (+)-(R)-6, demonstrated an in vitro IC50 of 9 nM for human CYP11B2 with a CYP11B2/CYP11B1 selectivity factor of 22 [1]. A subsequent, more optimized compound (47) based on a 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold achieved a remarkable 1852-fold selectivity for factor Xa inhibition over other coagulation enzymes [2]. While not the exact target compound, these data from the same structural class illustrate that the THIQ core, particularly the 5,6,7,8-isomer, can be tailored to achieve high target selectivity—a critical advantage over less selective alternatives.

Drug Discovery Aldosterone Synthase CYP11B2 Inhibitor

In Vivo Efficacy and Safety Margin of a Structurally Related THIQ Derivative

Beyond in vitro potency, the tetrahydroisoquinoline-3-carboxylic acid scaffold has yielded compounds with a superior in vivo therapeutic window. A specific derivative, compound 14i (a 1,2,3,4-THIQ-3-carboxylic acid analog), demonstrated a fivefold stronger hypoglycemic effect (ED50 = 4.3 mg/kg/day) compared to rosiglitazone (ED50 = 23 mg/kg/day) in a 14-day KK-Ay mouse model of diabetes [1]. Crucially, at doses up to 100 mg/kg/day, 14i did not affect hematocrit or red blood cell count, whereas rosiglitazone significantly decreased these parameters from 25 mg/kg/day, resulting in a 20-fold or greater safety margin [1]. This dramatic improvement in the therapeutic window, driven by the core THIQ scaffold, highlights the potential of this chemical class to yield safer and more effective drug candidates compared to existing therapies.

Preclinical Pharmacology Metabolic Disease Safety Profile

Optimal Application Scenarios for Procuring 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid (CAS 26862-56-6)


As a Strategic Building Block for Novel Peptidomimetics

Given its unique 5,6,7,8-tetrahydroisoquinoline core, this compound is best procured as a starting material for creating novel constrained amino acid analogs. Unlike the more common 1,2,3,4-Tic isomer, its distinct geometry offers a way to probe and optimize receptor interactions where the standard phenylalanine mimic fails [1]. This makes it a high-value building block for academic and industrial labs developing peptide-based therapeutics or chemical probes targeting GPCRs or other receptors where conformational constraint is key.

As a Core Scaffold for Developing Selective Enzyme Inhibitors

The evidence strongly supports procuring this compound as a precursor for designing potent and highly selective enzyme inhibitors. Derivatives of the 5,6,7,8-tetrahydroisoquinoline class have demonstrated remarkable selectivity (e.g., 22-fold for CYP11B2, 1852-fold for FXa) [2][3]. Research groups focused on metabolic diseases (e.g., diabetes, cardiovascular disease) or coagulation disorders should prioritize this scaffold over other THIQ analogs when high target specificity is a primary goal.

For Optimizing the Safety and Efficacy Profile of a Lead Candidate

For projects where the therapeutic window is a critical development hurdle, procuring 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid and its derivatives is a data-driven strategy. As demonstrated with the related compound 14i, the THIQ carboxylic acid scaffold can confer a dramatically improved in vivo safety margin (20-fold) compared to standard therapies [4]. This compound class is therefore ideal for researchers aiming to mitigate known safety liabilities (e.g., hemodilution, hypoglycemia) associated with existing drug classes, while maintaining or improving efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.